

In vitro testing of 3-(benzylamino)propanamide against cancer cell lines

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Compound of Interest

Compound Name: 3-(Benzylamino)propanamide

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A Comparative Guide to Propanamide Derivatives in Oncology Research

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents has led to the exploration of various chemical scaffolds, with propanamide derivatives emerging as a promising class of compounds. While the specific compound **3-(benzylamino)propanamide** lacks extensive public data on its anti-cancer activity, a number of structurally related propanamide and anilino-substituted molecules have demonstrated significant cytotoxic effects against various cancer cell lines in vitro. This guide provides a comparative overview of these alternatives, presenting their performance, detailing the experimental methodologies for their evaluation, and illustrating their potential mechanisms of action.

Performance Comparison of Propanamide Derivatives

The in vitro efficacy of several propanamide and anilino-substituted derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison. The following tables summarize the reported IC₅₀ values for these compounds against various cancer cell lines.

Compound Class	Specific Compound	Cancer Cell Line	IC50 (μM)	Reference
N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) Propanamides	Compound 6k	MCF-7 (Breast)	6.93 ± 0.4	[1][2][3]
HCT-116 (Colon)	10.88 ± 0.8	[1][2][3]		
Hela (Cervical)	9.46 ± 0.7	[1][2][3]		
PC-3 (Prostate)	12.17 ± 0.9	[1][2][3]		
7-Propanamide Benzoxaboroles	Compound 103	Ovarian Cancer Cells	0.033	[4]
Compound 115	Ovarian Cancer Cells	0.021	[4]	
3-Substituted 4-Anilino-Coumarin Derivatives	Compound 33d	MCF-7 (Breast)	16.57	[5]
HepG2 (Liver)	5.45	[5]		
HCT116 (Colon)	4.42	[5]		
Panc-1 (Pancreatic)	5.16	[5]		
Compound 33e	MCF-7 (Breast)	20.14	[5]	
HepG2 (Liver)	6.71	[5]		
HCT116 (Colon)	4.62	[5]		
Panc-1 (Pancreatic)	5.62	[5]		
Flavonoid-based Amide Derivatives	Compound 7t	MDA-MB-231 (Breast)	1.76 ± 0.91	[6]

Compound 7u	MCF-7 (Breast)	2.49 ± 0.44	[6]
HCC1937 (Breast)	2.07 ± 1.06	[6]	
N-substituted 1H-indole-2- carboxamides	Compound 12	K-562 (Leukemia)	0.33 [7]
Compound 14	K-562 (Leukemia)	0.61	[7]
Compound 4	K-562 (Leukemia)	0.61	[7]
Compound 10	HCT-116 (Colon)	1.01	[7]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the in vitro evaluation of anti-cancer compounds.

Cell Viability Assays (MTT and CCK8)

Cell viability assays are crucial for determining the cytotoxic effects of a compound. The MTT and CCK8 assays are two of the most common colorimetric methods used.

MTT Assay Protocol

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- **Compound Treatment:** Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
- **MTT Addition:** Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at 490 nm using a microplate reader.
- **IC50 Calculation:** The IC50 value is calculated from a dose-response curve.

CCK-8 Assay Protocol

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- **Compound Treatment:** Add various concentrations of the test compound to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).
- **CCK-8 Addition:** Add 10 μ L of CCK-8 solution to each well.
- **Incubation:** Incubate the plate for 1-4 hours at 37°C.
- **Absorbance Measurement:** Measure the absorbance at 450 nm using a microplate reader.
- **Data Analysis:** Calculate the cell viability rate and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to differentiate between viable, apoptotic, and necrotic cells.

- **Cell Treatment:** Treat cells with the test compound at its IC50 concentration for a specified time.
- **Cell Harvesting:** Collect both adherent and floating cells and wash with cold PBS.
- **Staining:** Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
- **Flow Cytometry Analysis:** Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

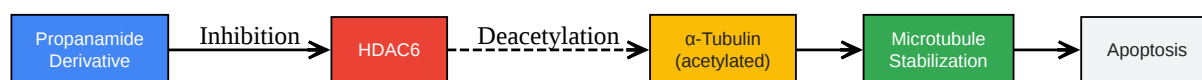
- **Cell Treatment and Harvesting:** Treat cells with the test compound, then harvest and fix them in cold 70% ethanol.
- **Staining:** Wash the fixed cells and stain them with a solution containing Propidium Iodide (PI) and RNase A.
- **Flow Cytometry:** Analyze the DNA content of the stained cells using a flow cytometer to determine the percentage of cells in each phase.

Mechanistic Insights and Signaling Pathways

Several propanamide derivatives have been shown to exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

HDAC6 Inhibition

Some N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have been suggested to act as inhibitors of Histone Deacetylase 6 (HDAC6).^{[1][2][3]} HDAC6 is a cytoplasmic enzyme that plays a role in cell motility and protein degradation. Its inhibition can lead to the accumulation of misfolded proteins and induce apoptosis.



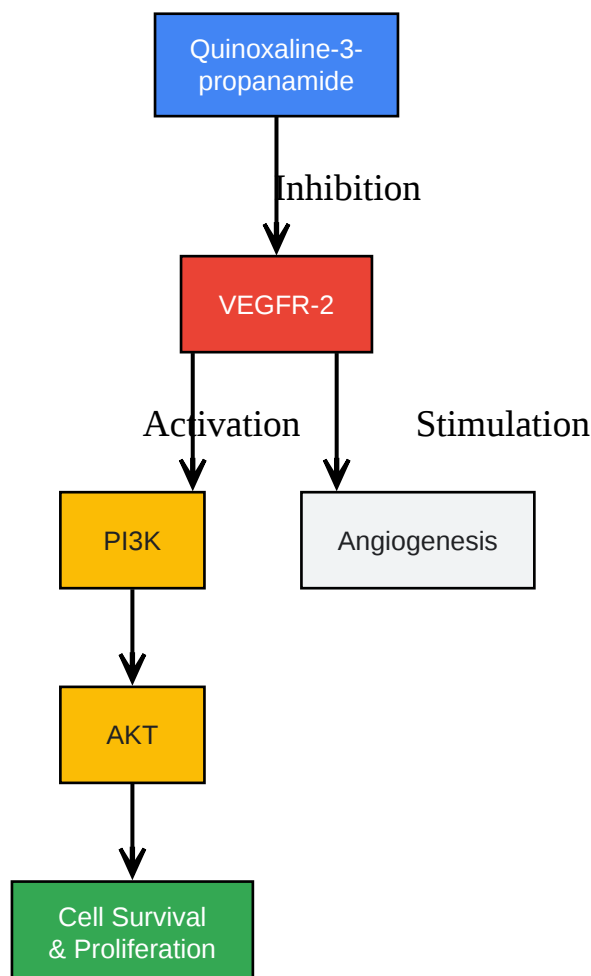
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HDAC6 Inhibition Pathway

VEGFR-2 Inhibition

Certain quinoxaline-3-propanamides have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).^[8] VEGFR-2 is a key receptor in

angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

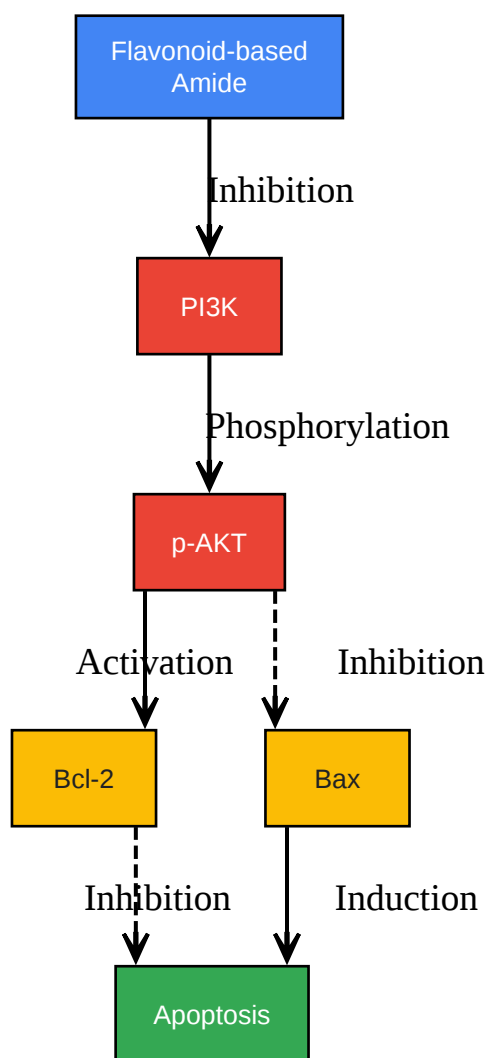


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VEGFR-2 Inhibition Pathway

PI3K/AKT Pathway Regulation

Flavonoid-based amide derivatives have been shown to regulate the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer.[6] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

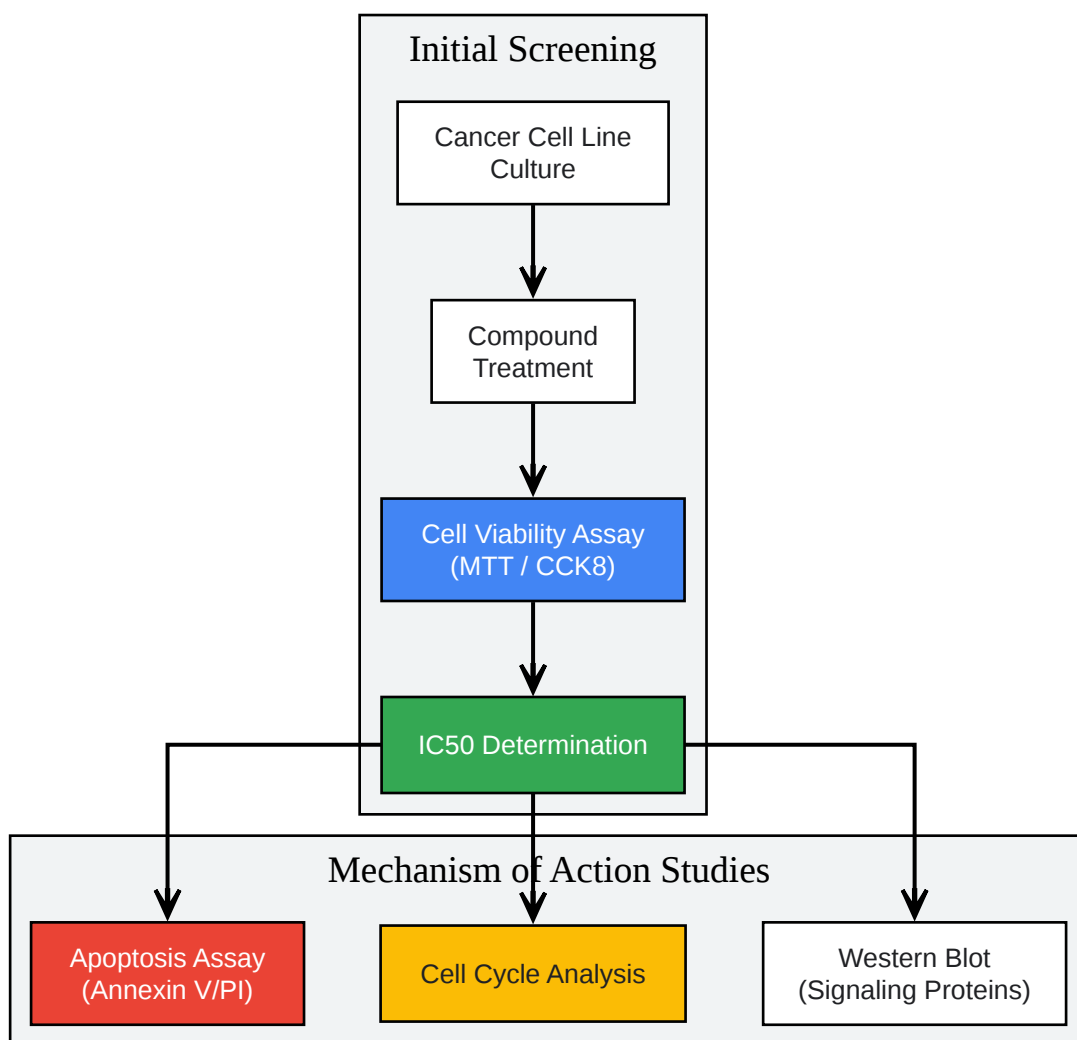


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PI3K/AKT Apoptosis Regulation

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro testing of novel anti-cancer compounds.



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In Vitro Anticancer Testing Workflow

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